

An In-depth Technical Guide to Dichloroacetaldehyde Diethyl Acetal

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Compound of Interest

Compound Name: *Dichloroacetaldehyde diethyl acetal*

Cat. No.: *B156410*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of **dichloroacetaldehyde diethyl acetal** (also known as 1,1-dichloro-2,2-diethoxyethane). This document is intended for use by professionals in research and development, particularly in the fields of organic synthesis and medicinal chemistry.

Chemical Structure and Properties

Dichloroacetaldehyde diethyl acetal is a halogenated acetal with the chemical formula $C_6H_{12}Cl_2O_2$. Its structure features a central ethane backbone with two chlorine atoms on one carbon and two ethoxy groups on the other.

Visualization of the Chemical Structure

The following diagram illustrates the two-dimensional structure of **dichloroacetaldehyde diethyl acetal**.

*Figure 1: 2D Structure of **Dichloroacetaldehyde Diethyl Acetal***

Physicochemical Properties

A summary of the key physicochemical properties of **dichloroacetaldehyde diethyl acetal** is presented in the table below.

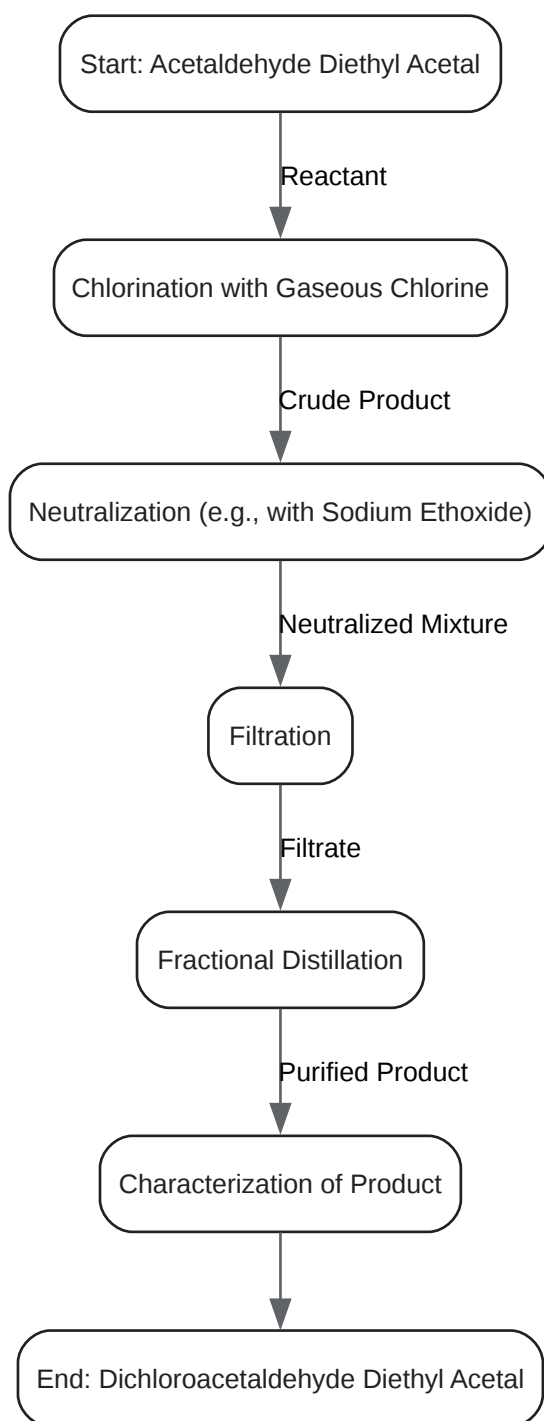
Property	Value	Reference
Molecular Formula	C ₆ H ₁₂ Cl ₂ O ₂	
Molecular Weight	187.06 g/mol	
CAS Number	619-33-0	
Appearance	Liquid	
Density	1.138 g/mL at 25 °C	
Boiling Point	183-184 °C	
Refractive Index (n _{20/D})	1.436	
SMILES String	CCOC(OCC)C(Cl)Cl	
InChI Key	CDHLQZJRWKQATP- UHFFFAOYSA-N	

Synthesis of Dichloroacetaldehyde Diethyl Acetal

While a specific, detailed experimental protocol for the synthesis of **dichloroacetaldehyde diethyl acetal** is not readily available in the cited literature, a representative procedure can be proposed based on established methods for the synthesis of related chloroacetals. The following protocol is a hypothetical procedure derived from the chlorination of acetaldehyde diethyl acetal and the synthesis of chloroacetaldehyde dimethyl acetal from vinyl acetate.

Proposed Synthetic Workflow

The logical workflow for the synthesis and purification of **dichloroacetaldehyde diethyl acetal** is outlined in the diagram below.



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Figure 2: Proposed Synthesis and Purification Workflow

Detailed Experimental Protocol (Representative)

Disclaimer: This is a representative protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Materials:

- Acetaldehyde diethyl acetal (1 mole)
- Gaseous chlorine (2 moles)
- Anhydrous ethanol
- Sodium metal

Procedure:

- **Preparation of Sodium Ethoxide:** In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, carefully add sodium metal (1 mole) to anhydrous ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.
- **Chlorination:** To a separate reaction vessel equipped with a gas inlet tube, mechanical stirrer, and thermometer, add acetaldehyde diethyl acetal (1 mole). Cool the vessel in an ice-water bath. Bubble gaseous chlorine (2 moles) through the stirred acetal at a rate that maintains the reaction temperature between 0-5 °C. The reaction is highly exothermic and requires careful temperature control.
- **Neutralization:** Once the addition of chlorine is complete, slowly add the freshly prepared sodium ethoxide solution to the reaction mixture. Monitor the pH to ensure complete neutralization of the hydrogen chloride byproduct.
- **Work-up:** After neutralization, filter the reaction mixture to remove the precipitated sodium chloride.
- **Purification:** The filtrate is then subjected to fractional distillation under reduced pressure to isolate the **dichloroacetaldehyde diethyl acetal**.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is a key tool for the structural elucidation of **dichloroacetaldehyde diethyl acetal**.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~5.60	d	1H	CHCl ₂
~4.62	d	1H	CH(OEt) ₂
~3.75	m	4H	OCH ₂ CH ₃
~1.27	t	6H	OCH ₂ CH ₃

Note: The exact chemical shifts may vary depending on the solvent and instrument.

Infrared (IR) Spectroscopy (Predicted)

While a specific IR spectrum for **dichloroacetaldehyde diethyl acetal** is not available, the following characteristic peaks can be predicted based on its functional groups:

Wavenumber (cm ⁻¹)	Intensity	Assignment
2975-2850	Medium-Strong	C-H stretch (aliphatic)
1120-1040	Strong	C-O stretch (acetal)
800-600	Strong	C-Cl stretch

Mass Spectrometry (Predicted)

The mass spectrum of **dichloroacetaldehyde diethyl acetal** is expected to show fragmentation patterns characteristic of acetals. The molecular ion peak (M⁺) at m/z 186 may be weak or absent. Key fragmentation pathways would likely involve the loss of an ethoxy group (-OCH₂CH₃) to form an ion at m/z 141, and subsequent loss of ethylene or other fragments. The presence of two chlorine atoms would result in characteristic isotopic patterns for chlorine-containing fragments.

Applications in Research and Drug Development

Dichloroacetaldehyde diethyl acetal serves as a valuable building block in organic synthesis. The acetal group acts as a protecting group for the aldehyde functionality, allowing for selective reactions at other parts of a molecule. The dichloro- functionality provides a reactive handle for nucleophilic substitution or elimination reactions, enabling the synthesis of a variety of more complex molecules. In drug development, such halogenated intermediates are crucial for the synthesis of novel pharmaceutical compounds.

Safety Information

Dichloroacetaldehyde diethyl acetal is a chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

This guide provides a foundational understanding of **dichloroacetaldehyde diethyl acetal** for research and development purposes. Further experimental investigation is encouraged for any specific application.

- To cite this document: BenchChem. [An In-depth Technical Guide to Dichloroacetaldehyde Diethyl Acetal]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b156410#structure-of-dichloroacetaldehyde-diethyl-acetal\]](https://www.benchchem.com/product/b156410#structure-of-dichloroacetaldehyde-diethyl-acetal)

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